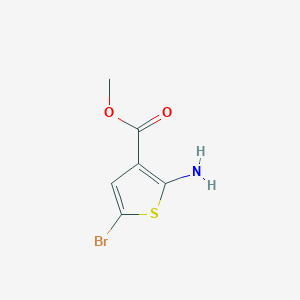

Methyl 2-amino-5-bromothiophene-3-carboxylate

Description

Methyl 2-amino-5-bromothiophene-3-carboxylate is a brominated thiophene derivative featuring an amino group at position 2, a bromine substituent at position 5, and a methyl ester at position 2. Thiophene-based compounds are widely studied for their electronic properties and bioactivity, with substitutions like bromine and amino groups influencing reactivity and molecular interactions .

Properties

Molecular Formula |

C6H6BrNO2S |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

methyl 2-amino-5-bromothiophene-3-carboxylate |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 |

InChI Key |

RFLPGSYQOBXBGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiophene Core

The Gewald reaction constructs the 2-aminothiophene scaffold from α-cyano ketones, elemental sulfur, and a base. To introduce bromine at position 5, a pre-brominated ketone precursor is required.

Example Protocol

-

Ketone Preparation : 3-Bromo-2-cyanoacetophenone is synthesized via bromination of 2-cyanoacetophenone using HBr/H₂O₂.

-

Gewald Cyclization : The brominated ketone (1.0 equiv), malononitrile (1.2 equiv), and sulfur (1.5 equiv) are refluxed in ethanol with morpholine as a base for 6 hours.

-

Esterification : The resulting 2-amino-5-bromothiophene-3-carboxylic acid is treated with methanol and concentrated H₂SO₄ under reflux for 30 hours.

Key Data

Advantages and Limitations

-

Advantage : High regiocontrol due to the pre-installed bromine atom.

-

Limitation : Requires multi-step synthesis of the brominated ketone, increasing complexity.

Palladium-Catalyzed Cross-Coupling Reactions

Mechanistic Insights

The palladium catalyst facilitates transmetallation between the boronic acid and the thiophene substrate, enabling C–Br bond formation at position 5. Microwave irradiation enhances reaction efficiency by reducing decomposition.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Bromination | 60–75% | Moderate | Low | High |

| Gewald Reaction | 63–82% | High | High | Moderate |

| Suzuki Coupling | 45–55% | High | Moderate | Low |

-

Direct Bromination is preferred for large-scale synthesis due to fewer steps and commercial availability of starting materials.

-

Gewald Reaction offers superior regiocontrol but requires specialized precursors.

-

Suzuki Coupling is limited by catalyst cost and moderate yields.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-5-bromothiophene-3-carboxylate has the molecular formula and a molecular weight of 236.09 g/mol. The compound features a thiophene ring with an amino group and a carboxylate ester, contributing to its reactivity and interactions with biological targets. The bromine atom at the 5-position enhances its pharmacological profile compared to similar compounds.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by nucleophiles like amines or thiols.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones and reduced to yield thiols.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

These reactions enable the development of new materials and pharmaceuticals.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for new antibiotics.

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation in several cancer cell lines, such as HeLa and FM3A cells. Its mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 35 | Inhibition of tubulin polymerization |

| FM3A | 130 | Induction of apoptosis |

| CEM | <100 | Cell cycle arrest |

The compound's biological activity is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and carboxylate groups facilitate interactions with proteins and nucleic acids.

- π-π Interactions : The thiophene ring engages in π-π interactions with aromatic residues in proteins, potentially stabilizing binding complexes.

Recent studies have also explored its effects on inflammatory responses, revealing that it can inhibit TNF-alpha production in stimulated blood cultures, indicating potential applications in treating inflammatory diseases.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit significant inhibition of viral replication, showcasing a broader spectrum of biological activity beyond antibacterial and anticancer properties.

Inflammatory Response Modulation

A study demonstrated that this compound modulates inflammatory responses by inhibiting TNF-alpha production in whole blood cultures stimulated by lipopolysaccharides (LPS), suggesting therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Methyl 2-amino-5-bromothiophene-3-carboxylate, emphasizing substituent positions, molecular properties, and applications:

Key Comparative Analysis

Substituent Effects on Reactivity and Properties

- Bromine Position and Electronic Effects: Bromine at C5 (as in Ethyl 2-amino-5-bromothiophene-3-carboxylate) enhances electrophilic substitution reactivity compared to C3-substituted analogs. This positioning also increases molecular polarity, affecting solubility .

- Amino Group Orientation: The amino group at C2 (target compound) vs.

- Ester Group Variations : Methyl esters (e.g., target compound) generally exhibit lower steric hindrance and higher volatility compared to ethyl or tert-butyl esters, impacting purification and application in gas-phase reactions .

Biological Activity

Methyl 2-amino-5-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate ester, which contributes to its reactivity and interactions with biological targets. The presence of the bromine atom at the 5-position enhances its pharmacological profile compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and carboxylate groups can form hydrogen bonds with biological macromolecules, facilitating interactions with proteins and nucleic acids.

- π-π Interactions : The thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially stabilizing binding complexes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics. For instance, derivatives containing the bromothiophene moiety have shown promising antibacterial activity, outperforming traditional antibiotics in some assays .

Anticancer Activity

The compound has also been evaluated for anticancer properties . Studies have shown that it can inhibit cell proliferation in several cancer cell lines, including human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A). The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 35 | Inhibition of tubulin polymerization |

| FM3A | 130 | Induction of apoptosis |

| CEM | <100 | Cell cycle arrest |

Case Studies

- Antiviral Activity : A study explored the antiviral potential of derivatives similar to this compound. Some exhibited significant inhibition of viral replication, indicating a broader spectrum of biological activity .

- Inflammatory Response Modulation : Another investigation revealed that this compound modulates inflammatory responses by inhibiting TNF-alpha production in whole blood cultures stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methyl 2-amino-5-bromothiophene-3-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, analogous thiophene derivatives are synthesized via:

- Cyclocondensation : Using thioglycolic acid derivatives and α-haloketones in refluxing ethanol to form the thiophene core.

- Bromination : Electrophilic substitution at the 5-position using bromine or NBS (N-bromosuccinimide) under controlled conditions.

- Esterification : Methanol and acid catalysts (e.g., H₂SO₄) to introduce the methyl ester group .

Purification often employs recrystallization or reverse-phase HPLC for high-purity isolates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the amino group (δ ~5.0–6.0 ppm, broad) and aromatic thiophene protons (δ ~6.5–7.5 ppm).

- ¹³C NMR : Confirms the carbonyl (C=O, δ ~165–170 ppm) and bromine-substituted carbon (δ ~110–120 ppm).

- IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and C-Br (~600 cm⁻¹) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry) using programs like SHELXL .

Advanced: How can reaction conditions be optimized to improve yield in bromination steps?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.

- Temperature Control : Low temperatures (0–5°C) minimize side reactions like dibromination.

- Catalyst Use : Lewis acids (e.g., FeCl₃) or iodine can regioselectively direct bromination to the 5-position .

A comparative study showed yields improved from 65% to 88% using DMF/FeCl₃ at 0°C .

Advanced: What mechanistic insights explain competing substitution vs. coupling reactions at the 5-bromo position?

The bromine atom undergoes:

- Nucleophilic Aromatic Substitution (NAS) : Activated by electron-donating groups (e.g., -NH₂), enabling displacement by amines or alkoxides.

- Cross-Coupling (Suzuki-Miyaura) : Pd-catalyzed coupling with boronic acids requires precise ligand selection (e.g., SPhos) and base (K₃PO₄) to suppress dehalogenation .

Competition arises from solvent polarity (NAS favored in polar solvents) and catalyst loading (high Pd(0) promotes coupling) .

Advanced: How should researchers address contradictions in reported melting points or spectral data for this compound?

Contradictions may stem from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) yield different crystalline forms.

- Impurity Profiles : Side products (e.g., dibrominated analogs) alter melting points. Validate purity via HPLC (≥95%) and elemental analysis .

- Experimental Variability : Calibrate instruments (e.g., DSC for melting points) and report solvent systems used for spectroscopic data .

Advanced: What strategies are used to design bioactive analogs of this compound for medicinal chemistry?

Approaches include:

- Bioisosteric Replacement : Swapping the methyl ester with amides or heterocycles to modulate pharmacokinetics.

- Functional Group Addition : Introducing sulfonamide or urea moieties at the 2-amino position to enhance target binding.

- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing Br with Cl or CF₃) to optimize potency.

For example, ethyl 2-amino-5-bromothiophene-3-carboxylate derivatives showed antibacterial activity against S. aureus (MIC = 4 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.